(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
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Description
(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H21N7O3S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
Research has led to the development of novel compounds with the inclusion of pyrazole, sulfonyl, and triazole moieties through multi-step synthetic processes. These compounds have been characterized using techniques such as NMR, FT-IR, and X-ray diffraction, demonstrating their complex structures and potential for further modification (Wang et al., 2015). Similarly, other studies have synthesized and characterized compounds that share structural features, highlighting the versatility of these chemical frameworks in creating diverse molecules (Cao et al., 2010).
Biological Activities and Applications
Compounds incorporating elements such as sulfonyl and pyrazole groups have been investigated for their biological activities. Some derivatives have shown favorable herbicidal and insecticidal activities, suggesting potential applications in agriculture (Wang et al., 2015). Furthermore, research into the chemospecific reactions and transformations of these compounds under different conditions has provided insights into their reactivity and potential for creating more targeted molecules for specific applications (Ledenyova et al., 2017).
Material Science and Other Applications
Beyond biological activities, the structural features of these compounds, such as the presence of sulfonyl groups, have implications in material science and other fields. For example, the synthesis of novel polymers incorporating sulfonyl and other functional groups has been explored for applications in fuel cells, demonstrating the broad potential of these chemical structures (Li et al., 2009).
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7O3S/c1-22-14-16(12-19-22)29(27,28)24-9-5-8-23(10-11-24)18(26)17-13-20-25(21-17)15-6-3-2-4-7-15/h2-4,6-7,12-14H,5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDICOGLNCQYAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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